![molecular formula C12H13NO5 B11984110 Dimethyl 5-(acetylamino)isophthalate](/img/structure/B11984110.png)
Dimethyl 5-(acetylamino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(acetylamino)isophthalate is an organic compound with the molecular formula C12H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(acetylamino)isophthalate typically involves the following steps:
Nitration: Isophthalic acid is first nitrated to form 5-nitroisophthalic acid.
Esterification: The nitro compound is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield dimethyl 5-nitroisophthalate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions, resulting in dimethyl 5-aminoisophthalate.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: for nitration and esterification steps to ensure consistent product quality and yield.
Catalytic hydrogenation: for the reduction step to improve efficiency and reduce reaction time.
Automated acetylation: systems to control the reaction conditions precisely and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(acetylamino)isophthalate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 5-(acetylamino)isophthalic acid.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: 5-(acetylamino)isophthalic acid.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Oxidation: Oxidized derivatives like quinones.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 5-(acetylamino)isophthalate serves as a significant intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, facilitating the development of drugs that modulate enzyme activity or receptor function. The compound's potential for creating antagonists and agonists for various G-protein coupled receptors (GPCRs) has been explored, indicating its relevance in drug discovery and development.
Case Studies
- P2Y2 Receptor Antagonists : Research has demonstrated that derivatives of this compound can be utilized as templates for designing selective antagonists for the P2Y2 receptor, which is implicated in various physiological processes including mucin secretion in epithelial cells .
- Fluorescent Probes : The compound has been investigated for its utility in developing fluorescently labeled chemical tools to study GPCR function, allowing researchers to visualize dynamic processes in living cells .
Materials Science
In materials science, this compound is explored for its potential in the development of advanced materials, such as polymers and coatings. Its ability to form hydrogen bonds and π-π stacking interactions enhances the mechanical properties and thermal stability of polymer matrices.
Applications
- Polymer Synthesis : The compound can be used as a building block in synthesizing high-performance polymers with tailored properties for applications in coatings, adhesives, and composite materials.
- Coatings Development : Its incorporation into coatings can improve durability and resistance to environmental degradation, making it suitable for industrial applications.
Organic Synthesis
This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthetic Routes
- Amidation Reactions : The acetylamino group allows for the formation of amide bonds with other carboxylic acids or amines, expanding the library of synthesized compounds.
- Esterification : The methoxy groups enhance reactivity towards esterification reactions, enabling the generation of esters that can be further modified.
Mechanism of Action
The mechanism of action of dimethyl 5-(acetylamino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The ester groups can undergo hydrolysis, releasing the active isophthalic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the acetylamino group, making it less reactive in certain biochemical applications.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an acetylamino group, leading to different reactivity and applications.
Dimethyl 5-aminoisophthalate: Has an amino group instead of an acetylamino group, affecting its solubility and reactivity.
Uniqueness
Dimethyl 5-(acetylamino)isophthalate is unique due to the presence of both ester and acetylamino functional groups, which confer specific reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
dimethyl 5-acetamidobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-10-5-8(11(15)17-2)4-9(6-10)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ZEQSOHDAWLNLKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.